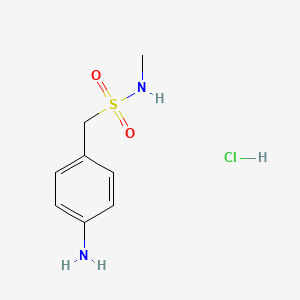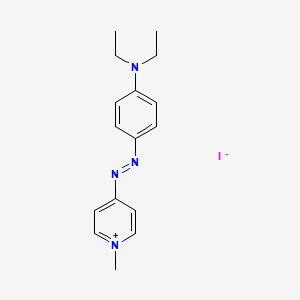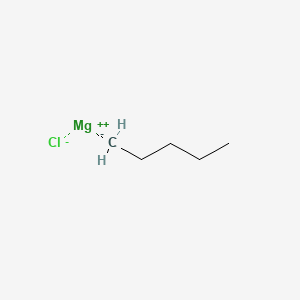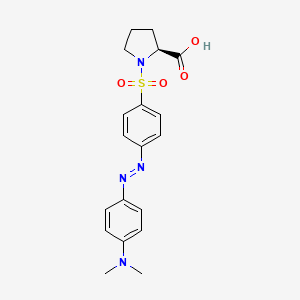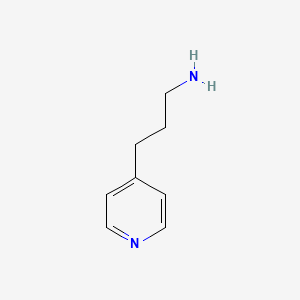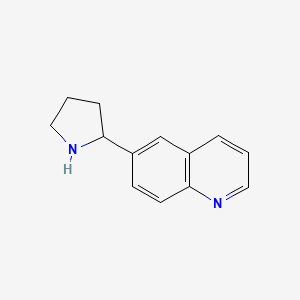
6-(Pyrrolidin-2-yl)quinoline
Vue d'ensemble
Description
6-(Pyrrolidin-2-yl)quinoline, also known as 6-PQ or 6-pyrrolidin-2-ylquinoline, is a heterocyclic aromatic compound that has been studied for its potential applications in medicinal chemistry and pharmaceutical research. It is a bicyclic compound containing both a pyrrolidine and a quinoline ring. 6-PQ is a colorless solid that is soluble in organic solvents, such as chloroform and methanol. It is also known to have a low melting point of approximately 25°C.
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Development
6-(Pyrrolidin-2-yl)quinoline: is a compound that has garnered attention in medicinal chemistry due to its potential as a versatile scaffold for drug development . The pyrrolidine ring, a key structural component of this compound, is known for its ability to enhance the pharmacokinetic properties of pharmaceuticals. It contributes to the stereochemistry of the molecule and allows for efficient exploration of pharmacophore space due to its sp3-hybridization .
Materials Science: Photovoltaic Applications
In the field of materials science, 6-(Pyrrolidin-2-yl)quinoline derivatives are being explored for their use in third-generation photovoltaic applications . These compounds have shown promise in improving the absorption spectra and energy levels of photovoltaic cells, potentially leading to more efficient solar energy conversion .
Environmental Science: Renewable Energy
Quinoline derivatives, including 6-(Pyrrolidin-2-yl)quinoline , have been identified as good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors . Their application in third-generation photovoltaics aligns with environmental efforts to develop emission-free energy sources .
Analytical Chemistry: Protoporphyrinogen Oxidase Inhibitors
In analytical chemistry, pyrrolidine derivatives have been studied as potential protoporphyrinogen oxidase (PPO) inhibitors . These inhibitors play a crucial role in herbicide development, offering a biochemical approach to weed control in agricultural settings .
Pharmacology: Biological Activity Profiling
The pyrrolidine ring present in 6-(Pyrrolidin-2-yl)quinoline is significant in pharmacology for its diverse biological activities. It has been associated with various pharmacological profiles, including target selectivity and biological activity modulation .
Biochemistry: Enzyme Interaction
In biochemistry, the stereogenicity of the pyrrolidine ring in 6-(Pyrrolidin-2-yl)quinoline is of interest due to its influence on enzyme interaction. The spatial orientation of substituents on the ring can lead to different biological profiles of drug candidates, affecting how they bind to enantioselective proteins .
Propriétés
IUPAC Name |
6-pyrrolidin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9,12,14H,2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYGJLVFNLHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587695 | |
| Record name | 6-(Pyrrolidin-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860299-05-4 | |
| Record name | 6-(Pyrrolidin-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




